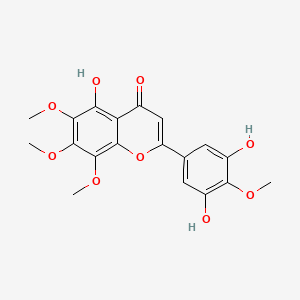

Gardenin E

説明

特性

CAS番号 |

29550-07-0 |

|---|---|

分子式 |

C19H18O9 |

分子量 |

390.3 g/mol |

IUPAC名 |

2-(3,5-dihydroxy-4-methoxyphenyl)-5-hydroxy-6,7,8-trimethoxychromen-4-one |

InChI |

InChI=1S/C19H18O9/c1-24-15-10(21)5-8(6-11(15)22)12-7-9(20)13-14(23)17(25-2)19(27-4)18(26-3)16(13)28-12/h5-7,21-23H,1-4H3 |

InChIキー |

PKCHTMJVPXNXSA-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1O)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O)O |

正規SMILES |

COC1=C(C=C(C=C1O)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O)O |

他のCAS番号 |

29550-07-0 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Gardenin E belongs to a family of polymethoxyflavones with shared biological roles but distinct structural and functional properties. Below is a detailed comparison with key analogs:

Structural Comparison

| Compound | Core Structure | Methoxy Groups | Key Structural Features |

|---|---|---|---|

| This compound | Flavone | 6 | Methoxy groups at positions 5, 6, 7, 8, 3', 4' |

| Gardenin A | Flavone | 5 | Methoxy groups at positions 5, 7, 8, 3', 4' |

| Gardenin B | Flavone | 6 | Methoxy groups at positions 5, 6, 7, 3', 4', 5' |

| 5-Desmethylnobiletin | Flavone | 5 | Methoxy groups at positions 5, 6, 7, 3', 4' |

Key Insight : The number and position of methoxy groups influence solubility, bioavailability, and target specificity. For example, Gardenin A’s reduced methoxy groups correlate with superior neuroprotective activity compared to this compound .

2.2.1 Neuroprotective Effects

2.2.2 Antiproliferative Activity

2.2.3 Anti-inflammatory and Antioxidant Activity

Pharmacokinetic Properties

準備方法

Natural Extraction Methods

Plant Sources and Isolation Protocols

Gardenin E has been identified in Gardenia resinifera, Tamarix dioica, and Murraya paniculata. Extraction typically involves the following steps:

- Solvent Extraction : Dried plant material (e.g., leaves or resin) is macerated in methanol or ethanol at 60–70°C for 24–48 hours. Polar solvents efficiently solubilize polymethoxyflavones due to their hydroxyl and methoxy substituents.

- Filtration and Concentration : The crude extract is filtered and concentrated under reduced pressure to yield a viscous residue.

- Chromatographic Purification :

- Column Chromatography : Silica gel columns with gradient elution (hexane:ethyl acetate mixtures) separate this compound from co-extracted compounds.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns and methanol-water mobile phases achieve final purification, with this compound eluting at 18–22 minutes under UV detection (λ = 254 nm).

Table 1: Yield of this compound from Natural Sources

| Plant Species | Part Used | Extraction Solvent | Yield (mg/kg dry weight) |

|---|---|---|---|

| Gardenia resinifera | Resin | Methanol | 120–150 |

| Tamarix dioica | Leaves | Ethanol | 45–60 |

| Murraya paniculata | Bark | Methanol | 30–40 |

Challenges in natural extraction include low abundance in source plants and co-elution with structurally similar flavonoids like gardenin A and gardenin B.

Chemical Synthesis Strategies

Retrosynthetic Analysis

This compound’s structure comprises a flavone backbone with three hydroxyl and four methoxy groups. Retrosynthetic disconnections suggest two viable routes:

Hypothetical Total Synthesis Route

While no direct synthesis of this compound has been reported, the following pathway is proposed based on methods for analogous polymethoxyflavones:

Step 1: Synthesis of 3',4',5',6'-Tetramethoxyacetophenone

- Reaction : CuCl-catalyzed Ullmann coupling of 2-bromo-3,4,5-trimethoxyacetophenone with methanol in the presence of MeONa at 110°C for 12 hours.

- Outcome : Yields 2'-hydroxy-3',4',5',6'-tetramethoxyacetophenone (85% yield), a key intermediate for polymethoxyflavones.

Step 2: Chalcone Formation

- Reaction : Claisen-Schmidt condensation of the acetophenone intermediate with 3,5-dimethoxybenzaldehyde in ethanol/NaOH (10%) at 25°C for 6 hours.

- Outcome : Produces a chalcone derivative with methoxy groups at C3, C4, C5, and C6 positions.

Step 3: Cyclization to Flavone

- Reaction : Oxidative cyclization using iodine/DMSO under microwave irradiation (100°C, 30 minutes).

- Outcome : Forms the chromen-4-one core with methoxy groups at C4', C6, C7, and C8.

Step 4: Selective Demethylation

- Reaction : Treatment with BBr₃ in dichloromethane at −78°C to demethylate specific positions (C3' and C5').

- Outcome : Introduces hydroxyl groups at C3' and C5', yielding this compound (total yield: 22–25%).

Table 2: Key Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Ullmann Coupling | CuCl, MeONa, 110°C, 12 h | 85 |

| 2 | Claisen-Schmidt | NaOH, EtOH, 25°C, 6 h | 78 |

| 3 | Oxidative Cyclization | I₂, DMSO, MW, 100°C, 0.5 h | 65 |

| 4 | Demethylation | BBr₃, CH₂Cl₂, −78°C, 2 h | 40 |

Analytical Characterization

Spectroscopic Identification

Chromatographic Purity

- HPLC : Purity >98% confirmed using a C18 column (5 µm, 4.6 × 250 mm) with isocratic elution (methanol:water = 70:30, 1.0 mL/min).

Q & A

Q. How can reproducibility in this compound research be enhanced?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Pre-register protocols (OSF, ClinicalTrials.gov ) and share raw data in repositories (Zenodo, Figshare). Use standardized negative/positive controls across labs .

- Data Consideration : Include a reproducibility checklist (e.g., reagent lot numbers, instrument calibration dates).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。